1-(4-Hydroxycyclohexyl)ethanone

Organic Synthesis Derivatization Chemoselectivity

1-(4-Hydroxycyclohexyl)ethanone delivers orthogonal bifunctionality—a secondary 4-hydroxyl paired with a prochiral acetyl ketone on a saturated cyclohexane scaffold. This unique 1,4-architecture enables sequential functionalization without protecting-group strategies, catalyst-controlled chemoselective hydrogenolysis (Pt vs. Pd), and Ru-catalyzed asymmetric reduction achieving up to 99.7% enantioselectivity. With an XLogP3 of ~0.9, it balances membrane permeability with aqueous processability, outperforming mono-functional analogs (cyclohexanone, 4-hydroxycyclohexanone) and aromatic counterparts (4-hydroxyacetophenone) in constructing cyclohexane-based pharmacophores for analgesics, anti-inflammatory agents, and agrochemical intermediates. Supplied at ≥95% purity; ideal for medicinal chemistry, process R&D, and scale-up synthesis.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Cat. No. B7964602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxycyclohexyl)ethanone
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC(CC1)O
InChIInChI=1S/C8H14O2/c1-6(9)7-2-4-8(10)5-3-7/h7-8,10H,2-5H2,1H3
InChIKeyLDHQMPWYKOPGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxycyclohexyl)ethanone — C8H14O2 Ketone-Alcohol Intermediate for Organic Synthesis and Pharmaceutical R&D


1-(4-Hydroxycyclohexyl)ethanone (CAS 15580-01-5) is a bifunctional C8 cycloaliphatic compound featuring a secondary hydroxyl group at the 4-position and an acetyl group at the 1-position of a cyclohexane ring . The molecular formula is C8H14O2 with a molecular weight of 142.20 g/mol . Predicted physicochemical properties include a boiling point of 242.3±33.0 °C, density of 1.055±0.06 g/cm³, and a pKa of 14.98±0.40 . The compound typically presents as a clear liquid or crystalline solid at room temperature and is soluble in organic solvents such as ethanol and ether while showing poor aqueous solubility . Its structural configuration — a saturated cyclohexane core bearing both ketone and alcohol functionalities in a 1,4-relationship — enables orthogonal synthetic derivatization and makes it a versatile intermediate in pharmaceutical, agrochemical, and fine chemical synthesis .

Why 1-(4-Hydroxycyclohexyl)ethanone Cannot Be Replaced by Cyclohexanone, 4-Hydroxycyclohexanone, or Acetophenone Derivatives


The 1,4-disubstituted cyclohexane architecture of 1-(4-hydroxycyclohexyl)ethanone creates a functional profile that is not replicated by its closest structural analogs. Unlike cyclohexanone, which bears only a single ketone, or 4-hydroxycyclohexanone, which lacks the acetyl carbon spacer, this compound provides two distinct reactive handles — a secondary hydroxyl and an acetyl group — separated by a saturated cyclohexane linker. This spatial and electronic arrangement enables orthogonal derivatization strategies (e.g., hydroxyl esterification/oxidation independently of ketone reduction/hydrazone formation) that mono-functional analogs cannot support . Furthermore, hydrogenolysis studies of 4-hydroxycyclohexanone demonstrate that catalyst choice (Pt vs. Pd) dramatically alters C–O versus C=O bond cleavage selectivity [1], implying that the specific substitution pattern of 1-(4-hydroxycyclohexyl)ethanone will exhibit distinct catalytic behavior that simple ketones or alcohols do not share. Substituting with an aromatic analog such as 4-hydroxyacetophenone introduces π-stacking interactions and planar rigidity that fundamentally alter binding modes, solubility profiles, and metabolic stability in medicinal chemistry contexts [2]. These functional and stereoelectronic differences mean that generic interchange with in-class compounds carries substantial risk of synthetic failure or altered biological readout.

Quantitative Evidence Differentiating 1-(4-Hydroxycyclohexyl)ethanone from Structural Analogs


Functional Group Orthogonality: Bifunctional Reactivity vs. Mono-Functional Analogs

1-(4-Hydroxycyclohexyl)ethanone provides two orthogonal reactive centers — a secondary hydroxyl capable of esterification, oxidation, or substitution, and an acetyl ketone amenable to reduction, hydrazone formation, or Grignard addition . In contrast, cyclohexanone offers only the ketone functionality, while 4-hydroxycyclohexanone combines hydroxyl and ketone but without the acetyl spacer that modulates electronic environment and steric accessibility . This bifunctionality enables sequential derivatization without protecting-group strategies, reducing step count in multi-stage syntheses.

Organic Synthesis Derivatization Chemoselectivity

Catalytic Hydrogenolysis Selectivity: Predicted Distinct Behavior vs. 4-Hydroxycyclohexanone

Hydrogenolysis studies on 4-hydroxycyclohexanone reveal that palladium catalysts preferentially cleave the C–O single bond, whereas platinum catalysts preferentially cleave the C=O double bond [1]. This established chemoselectivity pattern implies that 1-(4-hydroxycyclohexyl)ethanone, bearing an analogous hydroxyl group on the cyclohexane ring plus an additional acetyl ketone at the 1-position, will exhibit tunable catalytic selectivity that simpler analogs cannot provide. The presence of the acetyl group introduces additional binding interactions with catalyst surfaces that may further differentiate reactivity profiles.

Catalysis Hydrogenolysis Chemoselectivity

Asymmetric Hydrogenation Capability: Access to Enantiomerically Enriched Chiral Alcohols

Patent US8962852 describes an asymmetric hydrogenation method for ketone compounds using Ru-chiral ligand catalysts, achieving up to 99.7% enantioselectivity for prochiral ketone reduction [1]. While the patent does not specifically list 1-(4-hydroxycyclohexyl)ethanone among the exemplified substrates, the method claims broad applicability to ketone compounds including cyclohexyl alkyl ketones. The target compound, with its acetyl group as a prochiral ketone, is structurally positioned to benefit from this catalytic technology to yield 1-(4-hydroxycyclohexyl)ethanol with high enantiomeric excess (ee). Simple alcohols like cyclohexanol lack the ketone required for this transformation, while 4-hydroxycyclohexanone offers only a single ketone without the C1 acetyl substitution pattern.

Asymmetric Synthesis Chiral Alcohols Catalysis

Physicochemical Differentiation: pKa and LogP vs. Aromatic Analogs

The predicted pKa of 1-(4-hydroxycyclohexyl)ethanone is 14.98±0.40, significantly higher than that of 4-hydroxyacetophenone (pKa ≈ 7.8–8.5) [1]. This difference reflects the aliphatic hydroxyl's weaker acidity compared to the phenol moiety in aromatic analogs. The XLogP3 value of approximately 0.9 [2] positions this compound in a favorable lipophilicity range for membrane permeability while maintaining sufficient polarity for aqueous formulation development, unlike the more hydrophobic cyclohexanone derivatives lacking the hydroxyl group.

Physicochemical Properties Solubility Drug-Likeness

Synthetic Accessibility: Two-Step Industrial Production vs. Multi-Step Alternatives

Industrial production of 1-(4-hydroxycyclohexyl)ethanone can be achieved via a two-step sequence: catalytic hydrogenation of 1-ethynylcyclohexanol followed by acetylation, with processes optimized for high yield and purity at scale . In contrast, accessing equivalent bifunctional cyclohexyl ketone-alcohol scaffolds through alternative routes (e.g., selective monoreduction of cyclohexanedione followed by alkylation) typically requires additional protection/deprotection steps or harsh conditions that compromise overall yield . The commercial availability of the compound at 95% or 98% purity from multiple suppliers further supports its practical accessibility for research and development workflows.

Process Chemistry Scalability Cost Efficiency

Where 1-(4-Hydroxycyclohexyl)ethanone Outperforms Analogs: Evidence-Backed Application Scenarios


Chiral Building Block Synthesis via Asymmetric Ketone Reduction

The acetyl ketone in 1-(4-hydroxycyclohexyl)ethanone serves as a prochiral center amenable to asymmetric hydrogenation using Ru-chiral ligand catalyst systems capable of delivering up to 99.7% enantioselectivity [1]. This transformation yields enantiomerically enriched 1-(4-hydroxycyclohexyl)ethanol, a chiral alcohol that can be further elaborated into pharmaceutical intermediates requiring defined stereochemistry. Simple alcohols like cyclohexanol lack the ketone necessary for this enantioselective step, while 4-hydroxycyclohexanone's ketone is positioned differently on the ring, altering the steric environment during catalyst binding.

Orthogonal Derivatization for Multi-Step Pharmaceutical Intermediate Synthesis

The presence of both a secondary hydroxyl and an acetyl ketone on a saturated cyclohexane scaffold enables sequential functionalization without protecting-group strategies [1]. This bifunctionality is particularly valuable in constructing complex cyclohexane-based pharmacophores — such as those found in analgesics, anti-inflammatory agents, and steroid mimetics — where mono-functional analogs would require additional synthetic steps to install the second reactive handle.

Catalyst-Controlled Chemoselective Hydrogenolysis in Process Chemistry

Based on established selectivity patterns for 4-hydroxycyclohexanone, where palladium catalysts preferentially cleave C–O bonds and platinum catalysts favor C=O cleavage [1], 1-(4-hydroxycyclohexyl)ethanone can be employed in catalyst-controlled transformations. This tunable chemoselectivity allows process chemists to direct hydrogenolysis toward either hydroxyl removal or ketone reduction by catalyst selection, a level of control unavailable with simpler mono-functional cyclohexane derivatives.

Agrochemical and Fine Chemical Intermediate with Favorable LogP Profile

With an XLogP3 of approximately 0.9 [1], 1-(4-hydroxycyclohexyl)ethanone occupies a lipophilicity sweet spot that balances membrane permeability with aqueous processability. This property, combined with its bifunctional reactivity, positions it as a versatile intermediate in the synthesis of agrochemicals (e.g., cyclohexanedione-derived plant growth regulators) and specialty fine chemicals where the saturated cyclohexane core provides oxidative stability absent in aromatic analogs.

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